molecular formula C19H21NO B5692853 N,N-diethyl-2,3-diphenylacrylamide

N,N-diethyl-2,3-diphenylacrylamide

Cat. No. B5692853
M. Wt: 279.4 g/mol
InChI Key: PXRBGPWDWAAXCD-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2,3-diphenylacrylamide (DEDPAA) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEDPAA is a member of the acrylamide family, which is widely used in various fields, including medicine, agriculture, and industry. However, DEDPAA has distinct advantages over other acrylamides due to its superior stability and reactivity.

Scientific Research Applications

Hydroformylation Reactions

  • N,N-diethyl methacrylamide undergoes hydroformylation and subsequent reactions under specific conditions, leading to the formation of various compounds including α-methyl-γ-butyrolactone and N,N-diethyl 1-methyl-3-(diethylamino)butyramide. These processes are influenced by the reaction conditions and the catalysts used, such as Rh4(CO)12 (Kollár, Consiglio, & Pino, 1990).

Polymerization Processes

  • N,N-Diphenylacrylamide can be polymerized in a living fashion with specific catalysts, resulting in polymers with controlled molecular weights and properties. The polymerization is initiated through specific chemical interactions and proceeds via aluminum-oxygen bond interchange (Yeonjoon Kim, Jeon, & Kim, 2005).
  • Anionic polymerization of N,N-Dialkylacrylamides, including N,N-diethylacrylamide, can be modified by additives like diethylzinc to produce polymers with narrow molecular weight distributions and different stereospecificities (Nakahama, Kobayashi, Ishizone, & Hirao, 1997).

Synthesis of Natural Products

  • The synthesis of naturally occurring compounds, such as aziridine-2,3-dicarboxylic acid, can involve compounds similar to N,N-diethyl-2,3-diphenylacrylamide in key reaction steps. These processes often involve complex chemical reactions and are significant in the synthesis of bioactive molecules (Legters, Thijs, & Zwanenburg, 1991).

Chemical Reactions and Mechanisms

  • Various chemical reactions involving derivatives of N,N-diethyl-2,3-diphenylacrylamide, such as the formation of ketenimines and specific esters, are studied for their mechanisms and applications in organic synthesis. These studies provide insights into complex chemical processes and their potential applications (Mitsunobu & Yamada, 1967).

properties

IUPAC Name

(E)-N,N-diethyl-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-20(4-2)19(21)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBGPWDWAAXCD-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamamide, N,N-diethyl-2-phenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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